1-(3-Chloro-4-methylphenyl)heptan-1-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19ClO It is characterized by the presence of a heptanone backbone substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Compounds with methoxy or cyano groups replacing the chloro group.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-methylphenyl)heptan-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-(3-Chlorophenyl)heptan-1-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)heptan-1-one: Lacks the chloro group on the phenyl ring.
1-(3-Methylphenyl)heptan-1-one: Lacks the chloro group and has a different position for the methyl group.
Uniqueness: 1-(3-Chloro-4-methylphenyl)heptan-1-one is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)12-9-8-11(2)13(15)10-12/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLNBNXRZUGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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